molecular formula C16H14N4O2S B2543127 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 539805-89-5

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2543127
CAS RN: 539805-89-5
M. Wt: 326.37
InChI Key: VRWYPFDDZWRFRF-UHFFFAOYSA-N
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Description

2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(m-tolyl)acetamide, also known as PTAA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In

Scientific Research Applications

Optoelectronic Devices

The starburst π-conjugated molecule m-MTDATA (C57H48N4) is based on triphenylamine (TPA) building blocks and is widely used in optoelectronic devices. Its good electron-donor characteristics make it suitable for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) .

Electronic Structure Modifications

The electronic structure of m-MTDATA has been investigated in the gas phase using PhotoElectron Spectroscopy (PES) and Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy. By comparing the results with TPA measurements, researchers found that the C 1s photoelectron spectra of m-MTDATA and TPA are similar. However, the increased number of N atoms in m-MTDATA leads to a three-peak feature in the outermost valence binding energy region, with strong contributions from the N 2pz orbitals. Additionally, the HOMO–LUMO gap decreases for m-MTDATA, indicating improved electron-donating properties compared to TPA .

Pyridinium Ionic Liquids

Pyridinium salts, including compounds with pyridine moieties, have diverse applications. They can serve as pyridinium ionic liquids, which find use in various fields due to their unique properties. These ionic liquids have applications in catalysis, electrochemistry, and separation processes .

Anti-Microbial Properties

Research suggests that certain pyridinium derivatives exhibit anti-microbial activity. While specific studies on the compound are limited, exploring its potential as an anti-microbial agent could be valuable .

Anti-Cancer Applications

Although direct evidence for the anti-cancer properties of this compound is scarce, its structural features warrant investigation. Researchers could explore its interactions with cancer cells, potential cytotoxic effects, and mechanisms of action .

Anti-Malarial Potential

Given the urgent need for effective anti-malarial drugs, investigating the compound’s activity against Plasmodium parasites could be worthwhile. Its unique structure may offer novel pathways for combating malaria .

properties

IUPAC Name

N-(3-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-3-2-4-13(9-11)18-14(21)10-23-16-20-19-15(22-16)12-5-7-17-8-6-12/h2-9H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWYPFDDZWRFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

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